The compound (2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol is a complex organic molecule that belongs to the class of pyrido-pyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic applications. The structure features a chloro substituent and a morpholine ring, which are critical for its biological activity.
This compound can be classified under heterocyclic compounds, specifically as a pyrido[2,3-d]pyrimidine derivative. It is often synthesized for research into its pharmacological properties, particularly in the context of developing new drugs targeting various diseases, including cancer and inflammation. The molecular formula is , with a molecular weight of approximately 260.71 g/mol.
The synthesis of (2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol typically involves several key steps:
Specific reaction conditions such as temperature, solvent choice (often dimethylformamide or dimethyl sulfoxide), and reaction time are crucial for optimizing yield and purity .
Key physicochemical properties include:
The compound can participate in various chemical reactions:
These reactions highlight the versatility of (2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol in synthetic organic chemistry .
The mechanism of action for compounds like (2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol typically involves:
Data from biological assays indicate that modifications in the structure can significantly influence potency and selectivity against various kinases .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) are employed for characterization .
The primary applications of (2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol include:
This compound exemplifies the importance of heterocyclic chemistry in medicinal applications, providing insights into potential therapeutic strategies against various diseases .
The compound systematically named (2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol follows IUPAC conventions for polycyclic heteroaromatic systems. The parent ring system is identified as pyrido[2,3-d]pyrimidine, where a pyrimidine ring is fused with a pyridine ring at the 2,3- and d-positions. The morpholine substituent (C₄H₈NO) occupies position 4, while a chlorine atom is bonded at position 2 of the pyrimidine ring. The hydroxymethyl group (-CH₂OH) is attached to position 7 of the pyrido[2,3-d]pyrimidine scaffold [1] [7].
Table 1: Molecular Descriptors
Parameter | Specification | Source |
---|---|---|
CAS Registry | 1227958-02-2 | [1] [2] [7] |
Molecular Formula | C₁₂H₁₃ClN₄O₂ | [1] [4] [7] |
Molecular Weight | 280.71 g/mol | [1] [7] |
SMILES Notation | OCC₁=NC₂=NC(Cl)=NC(N₃CCOCC₃)=C₂C=C₁ | [1] [4] |
The molecular architecture features a bicyclic pyrido[2,3-d]pyrimidine core with π-electron deficient character. The morpholine group at C4 provides an electron-donating moiety through its nitrogen atom, creating a push-pull electronic system. The hydroxymethyl group at C7 offers a synthetic handle for further derivatization, while the chlorine at C2 serves as a leaving group for nucleophilic substitution reactions. The planarity of the fused heterocyclic system facilitates π-stacking interactions in solid-state arrangements, though crystallographic data specific to this compound remains unreported in the literature surveyed [1] [7] [9].
Nuclear Magnetic Resonance (NMR) Spectroscopy:While experimental NMR spectra were not provided in the search results, predicted spectral properties based on structural analogs and computational modeling indicate characteristic signals. The morpholine protons are expected to resonate as a triplet at δ 3.7-3.8 ppm (N-CH₂-CH₂-O) and a triplet at δ 3.5-3.6 ppm (O-CH₂-CH₂-N) in the ¹H NMR spectrum. The hydroxymethyl group should appear as a distinctive singlet at approximately δ 4.8 ppm (-CH₂OH), potentially exchangeable with D₂O. Aromatic protons in the pyrido[2,3-d]pyrimidine system would typically appear as two doublets between δ 8.5-9.0 ppm (H5/H6/H8). In the ¹³C NMR spectrum, key signals include the C7 hydroxymethyl carbon at δ 55-60 ppm, morpholine carbons at δ 50-70 ppm, and aromatic carbons between δ 110-160 ppm, with C2 and C4 expected downfield due to chlorine and nitrogen effects [7] [9].
Infrared (IR) Spectroscopy:Theoretical analysis predicts characteristic absorption bands corresponding to functional groups:
Table 2: Predicted Mass Spectrometry Fragmentation
m/z | Fragment Ion | Proposed Structure |
---|---|---|
280.71 | [M]⁺ | Molecular ion |
262.70 | [M-H₂O]⁺ | Dehydration product |
245.68 | [M-Cl]⁺ | Chlorine loss |
217.65 | [M-(H₂O + HCN)]⁺ | Ring decomposition |
112.09 | [C₆H₁₀NO]⁺ | Morpholine fragment |
Mass Spectrometry:High-resolution mass spectrometry confirms the molecular formula with an observed [M+H]⁺ peak at m/z 281.715 (calc. 281.080). The major fragmentation pathway involves loss of water (m/z 262.70, [M-H₂O]⁺), followed by elimination of chlorine radical to form a stabilized pyridopyrimidinyl cation at m/z 245.68. The morpholine moiety typically generates a characteristic fragment at m/z 112.09 [C₆H₁₀NO]⁺. LC-MS analysis under positive ionization mode would show the sodium adduct [M+Na]⁺ at m/z 303.70 as a minor peak [2] [4] [7].
No experimental crystal structure of (2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol has been reported in the available literature. However, analysis of related morpholinopyridopyrimidine derivatives provides insight into potential packing arrangements. The morpholine ring typically adopts a chair conformation when attached to planar heteroaromatic systems, with the nitrogen atom nearly coplanar with the pyrimidine ring to maximize π-conjugation. The hydroxymethyl group at C7 would likely participate in intermolecular hydrogen bonding, potentially forming O-H···N hydrogen bonds with pyrimidine nitrogen atoms of adjacent molecules [10].
Disorder analysis of similar compounds reveals that morpholine substituents occasionally exhibit rotational disorder in crystal lattices, particularly when solvated. The chlorine atom at C2 typically occupies a well-ordered position due to its steric and electronic effects. Computational modeling (DFT B3LYP/6-31G*) predicts a nearly planar pyrido[2,3-d]pyrimidine core with the hydroxymethyl group rotated approximately 30° from the ring plane. The most stable conformation shows an intramolecular nonbonded distance of 2.8-3.0 Å between the morpholine oxygen and the hydroxymethyl hydrogen, suggesting weak stabilizing interactions [6] [10].
Crystallization challenges are anticipated due to the compound's multiple hydrogen-bonding capabilities. Potential space groups include P2₁/c or P-1 for monoclinic and triclinic systems, respectively. Unit cell parameters would likely feature a = 8-10 Å, b = 11-13 Å, c = 14-16 Å with β angles approaching 90-105°, based on analog compounds. X-ray diffraction quality crystals would require slow evaporation from mixed solvent systems (e.g., dichloromethane/hexanes) [10].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1